molecular formula C23H22O6 B593406 7-Prenyljacareubin CAS No. 94513-60-7

7-Prenyljacareubin

Cat. No.: B593406
CAS No.: 94513-60-7
M. Wt: 394.423
InChI Key: FKBCRWZDPJSICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Prenyljacareubin is a natural xanthone found in Garcinia gardneriana . It’s a synthetic product with potential research and development risk . It’s a xanthone isolated from the stem barks of Garcinia paucinervis .


Molecular Structure Analysis

The molecular weight of this compound is 394.42 and its formula is C23H22O6 . The SMILES representation is O=C1C2=C (OC3=C1C=C (C/C=C ©\C)C (O)=C3O)C=C4C (C=CC © ©O4)=C2O .


Physical and Chemical Properties Analysis

This compound is a powder . It can be dissolved in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Gastroprotective Effects : A study by Mariano et al. (2016) investigated the gastroprotective effect of 7-prenyljacareubin (PJB) and other xanthones isolated from Garcinia achachairu. They found that PJB exhibits significant gastroprotective effects, including an increase in antioxidative capacity and inhibition of H⁺K⁺-ATPase activity, which are comparable to omeprazole, a known anti-ulcer drug (Mariano et al., 2016).

  • Identification in Plant Species : The isolation and identification of this compound from the roots of Rheedia gardneriana were detailed by Monache et al. (1984). This study provided foundational knowledge on the natural occurrence and structural elucidation of this compound (Monache et al., 1984).

  • Comparison with Related Compounds : Research on flavanone derivatives, such as 7-(O-prenyl)naringenin-4'-acetate, by Kretzschmar et al. (2007) explored their estrogenic and antiestrogenic properties. Though not directly on this compound, this study provides insights into the biological activities of structurally related compounds (Kretzschmar et al., 2007).

  • Antinociceptive and Anti-inflammatory Properties : A study by Santa-Cecília et al. (2011) on 7-epiclusianone, a related prenylated benzophenone, demonstrated significant anti-inflammatory and antinociceptive activities. This indicates the potential of prenylated compounds in treating inflammatory diseases (Santa-Cecília et al., 2011).

  • Biological Activities of Prenylated Compounds : Shakeri et al. (2014) reviewed the biological activities of 7-prenyloxycoumarins, a group that includes compounds similar to this compound. They reported activities such as anti-inflammatory, antioxidant, and anticancer properties (Shakeri et al., 2014).

  • Role in Bone Formation and Resorption : Zhai et al. (2014) investigated osthole, which has a prenyl group similar to this compound. Their findings demonstrated the potential of such compounds in stimulating bone formation and inhibiting bone resorption (Zhai et al., 2014).

  • Neuroprotective Effects of Indirubin Derivatives : Chen et al. (2017) studied 7-bromoindirubin-3-oxime, a compound structurally related to this compound. This study highlighted its potential in preventing cognitive impairments, indicating the relevance of similar compounds in neurodegenerative diseases (Chen et al., 2017).

Safety and Hazards

7-Prenyljacareubin should be protected from air and light, and stored in refrigerate or freeze(2-8 °C) . It’s for laboratory use only .

Properties

IUPAC Name

5,9,10-trihydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-11(2)5-6-12-9-14-20(26)17-16(28-22(14)21(27)18(12)24)10-15-13(19(17)25)7-8-23(3,4)29-15/h5,7-10,24-25,27H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCRWZDPJSICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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